4-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
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Overview
Description
4-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of a fluorophenyl group and a pyrrolidinyl moiety in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a reductive amination reaction, where an aldehyde or ketone reacts with pyrrolidine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl moiety, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially hydrogenated triazole derivatives. Substitution reactions could result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into the mechanisms of action of triazole derivatives and their potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure may confer specific binding properties to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. The pyrrolidinyl group may contribute to the overall conformation and stability of the compound, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
- 4-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
- 4-(3-Methylphenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride
Uniqueness
Compared to similar compounds, 4-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole hydrochloride may exhibit unique properties due to the presence of the fluorine atom. Fluorine is known to influence the electronic properties of molecules, potentially enhancing binding affinity and selectivity for biological targets. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-pyrrolidin-3-yl-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4.ClH/c13-10-2-1-3-11(6-10)17-8-15-16-12(17)9-4-5-14-7-9;/h1-3,6,8-9,14H,4-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVRTPGZHLTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NN=CN2C3=CC(=CC=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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